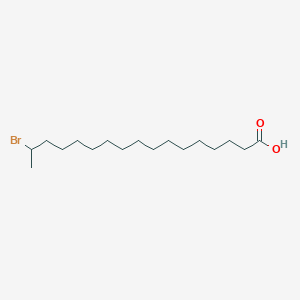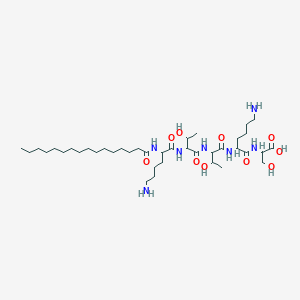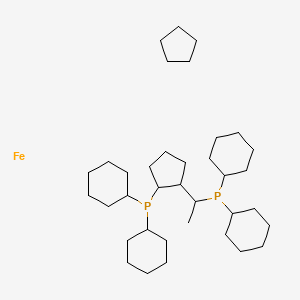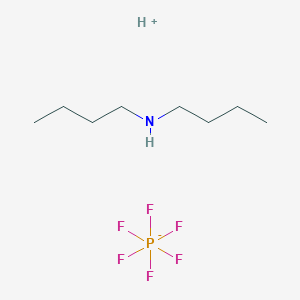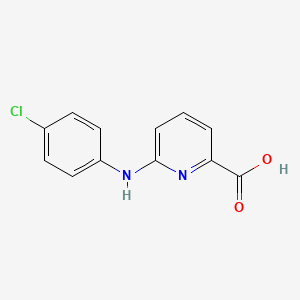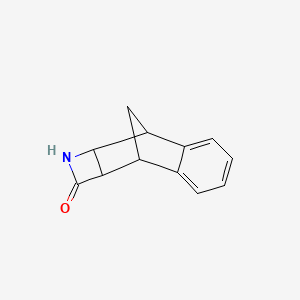
3,8-Methanonaphth(2,3-b)azet-2(1H)-one, 2a,3,8,8a-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Methanonaphth(2,3-b)azet-2(1H)-one, 2a,3,8,8a-tetrahydro- is a complex organic compound with a unique structure that combines elements of naphthalene and azetidinone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Methanonaphth(2,3-b)azet-2(1H)-one, 2a,3,8,8a-tetrahydro- typically involves multi-step organic reactions. One common approach might include the cyclization of a suitable naphthalene derivative with an azetidinone precursor under specific conditions such as high temperature and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Methanonaphth(2,3-b)azet-2(1H)-one, 2a,3,8,8a-tetrahydro- can undergo various chemical reactions including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated hydrocarbon.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of advanced materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds with similar aromatic structures.
Azetidinone derivatives: Compounds with similar four-membered ring structures.
Uniqueness
3,8-Methanonaphth(2,3-b)azet-2(1H)-one, 2a,3,8,8a-tetrahydro- is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing novel compounds with specific desired properties.
Propiedades
Número CAS |
41326-41-4 |
|---|---|
Fórmula molecular |
C12H11NO |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
10-azatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-trien-11-one |
InChI |
InChI=1S/C12H11NO/c14-12-10-8-5-9(11(10)13-12)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2,(H,13,14) |
Clave InChI |
RFRBOHOGWXBOAB-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C(C1C4=CC=CC=C24)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


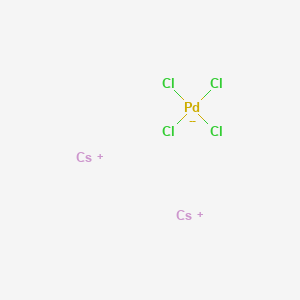


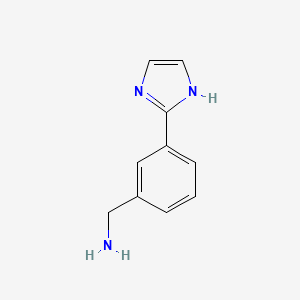
![2-Bromo-6,7-difluorobenzo[d]thiazole](/img/structure/B12815653.png)
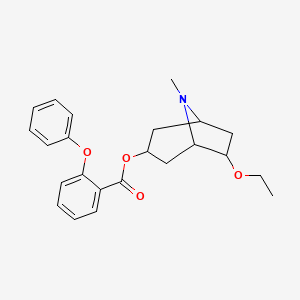
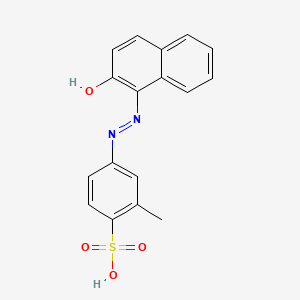

![3-Amino-6-(3-methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12815673.png)
